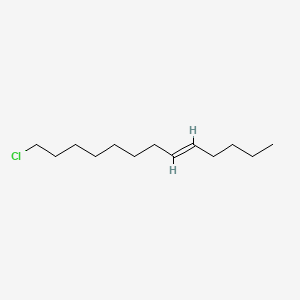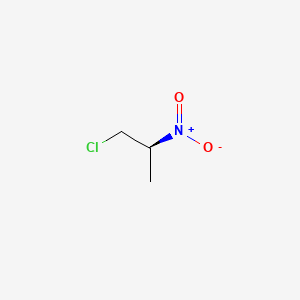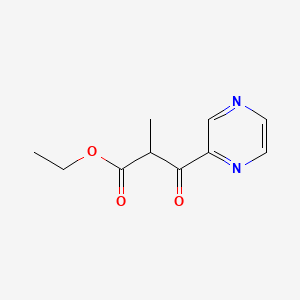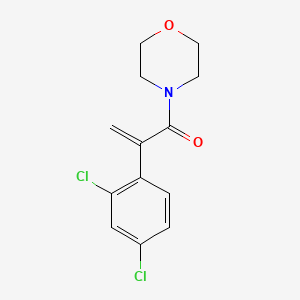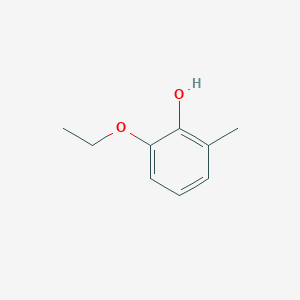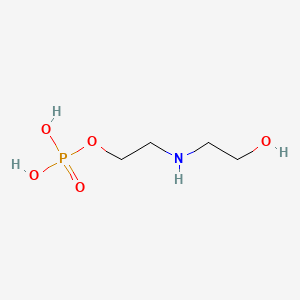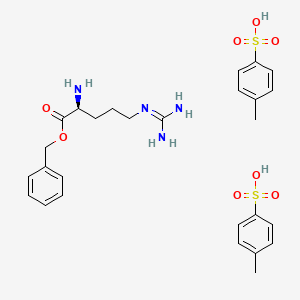
O-Benzyl-L-arginine bis(toluene-p-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl-L-arginine bis(toluene-p-sulphonate): is a chemical compound with the molecular formula C27H36N4O8S2 and a molecular weight of 608.72674 g/mol . This compound is often used in organic synthesis, particularly in the protection of amino acid functional groups during peptide synthesis . The compound is known for its stability and ease of deprotection, making it a valuable tool in the synthesis of complex peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-L-arginine bis(toluene-p-sulphonate) typically involves the benzylation of L-arginine using p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature . The benzylation process is followed by the addition of toluene-p-sulfonic acid to form the bis(toluene-p-sulphonate) salt .
Industrial Production Methods: In an industrial setting, the production of O-Benzyl-L-arginine bis(toluene-p-sulphonate) may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: O-Benzyl-L-arginine bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Parent amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is widely used in organic synthesis for the protection of amino acid functional groups . This allows for the selective formation of peptide bonds without unwanted side reactions .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding mechanisms . Its stability and ease of deprotection make it an ideal candidate for such studies .
Medicine: The compound is used in the synthesis of pharmaceutical peptides, which are crucial in the development of new drugs . Its role in protecting amino acid functional groups ensures the integrity of the peptide during synthesis .
Industry: In the industrial sector, O-Benzyl-L-arginine bis(toluene-p-sulphonate) is used in the large-scale production of peptides and other complex organic molecules . Its stability and efficiency make it a valuable tool in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of O-Benzyl-L-arginine bis(toluene-p-sulphonate) involves the protection of amino acid functional groups through benzylation . The benzyl group forms a stable bond with the amino acid, preventing unwanted side reactions during peptide synthesis . The toluene-p-sulphonate groups further stabilize the compound, allowing for easy deprotection when the desired peptide is formed . The molecular targets include the carboxylic acid and amine functional groups of amino acids .
Comparación Con Compuestos Similares
- O-Benzyl-L-tyrosine bis(toluene-p-sulphonate)
- O-Benzyl-L-serine bis(toluene-p-sulphonate)
- O-Benzyl-L-threonine bis(toluene-p-sulphonate)
Comparison: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is unique in its ability to protect both the carboxylic acid and amine functional groups of L-arginine . This dual protection is not commonly found in similar compounds, making it particularly valuable in peptide synthesis . Additionally, the compound’s stability and ease of deprotection set it apart from other protecting groups .
Propiedades
Número CAS |
60643-23-4 |
|---|---|
Fórmula molecular |
C27H36N4O8S2 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
benzyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H20N4O2.2C7H8O3S/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17);2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
Clave InChI |
QIBXSXIUKNEWDS-IDMXKUIJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


